3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclic structure, which includes an azabicyclo[3.2.1] framework and a carboxylic acid methyl ester functional group. The presence of the fluorophenyl substituent is significant for its biological activity, particularly in relation to neurotransmitter systems.
The compound has been synthesized and studied in various research contexts, particularly in medicinal chemistry and pharmacology. Notable studies include those focusing on its binding affinities to serotonin transporters and its potential as a therapeutic agent in treating mood disorders and other neurological conditions .
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester can be classified under the following categories:
The synthesis of 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester typically involves multi-step organic reactions, including:
The synthesis may utilize techniques such as:
The compound can undergo various chemical reactions typical for bicyclic amines and esters:
These reactions can be influenced by factors such as:
The mechanism of action for 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester primarily involves its interaction with neurotransmitter systems:
Research indicates that compounds within this class display varying affinities for serotonin transporters, with some demonstrating Ki values in the nanomolar range .
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of structural modifications in enhancing biological activity and therapeutic potential.
The systematic IUPAC name for this compound is methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate. This name encodes critical stereochemical information:
Canonical Representations:
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC
[1] QUSLQENMLDRCTO-YJNKXOJESA-N
[1] Table 1: Key Stereochemical and Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀FNO₂ |
Molecular Weight | 277.33 g/mol |
Hydrogen Bond Acceptors | 3 (carbonyl O, ester O, F) |
Hydrogen Bond Donors | 0 |
Lipinski Rule Compliance | Yes (cLogP = 2.50) |
Stereocenter Configuration | (1R,2S,3S,5S) |
The compound is unambiguously identified by several registry numbers and database identifiers:
Regulatory status checks confirm this compound is not approved by major agencies (FDA, WHO, EMA) for therapeutic use [5].
Structural analogues typically involve modifications at three key sites: the aryl substituent, the N-alkyl group, or the ester moiety. Key variants include:
Table 2: Structural Analogues and Their Key Modifications
Compound Variant | CAS Number | Modifications | Molecular Formula |
---|---|---|---|
4-Chlorophenyl, N-fluoroethyl | 281667-94-5 | −F → −Cl; N-CH₃ → N-CH₂CH₂F | C₁₇H₂₁ClFNO₂ |
4-Bromophenyl, N-methyl | Not Available | −F → −Br | C₁₆H₂₀BrNO₂ |
Parent phenyl, N-methyl | Not Available | Removal of 4-fluoro substituent | C₁₆H₂₁NO₂ |
The core structure's rigidity and stereospecific positioning of pharmacophores make it a versatile scaffold for neuropharmacological probes, particularly in studying monoamine transporters [1] [3] [5].
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: